Sodium;phenylmethanethiol
Overview
Description
Sodium;phenylmethanethiol, also known as sodium benzyl mercaptan, is an organosulfur compound with the chemical formula C₇H₇SNa. It is characterized by the presence of a thiol group (-SH) attached to a benzyl group (C₆H₅CH₂-). This compound is known for its strong odor, which is typical of thiols, and its reactivity due to the presence of the thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;phenylmethanethiol can be synthesized through the hydrolysis of benzyl thiourea hydrochloride in a 10% sodium hydroxide solution. This reaction generates sodium benzyl mercaptan, which is then desalted with acid to produce the crude semi-finished product. The organic phase is extracted with ether and distilled under reduced pressure to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Sodium;phenylmethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form benzyl disulfide.
Substitution: Thiols can participate in nucleophilic substitution reactions. This compound can react with alkyl halides to form thioethers (sulfides).
Addition: Thiols can add to alkenes and alkynes in the presence of catalysts to form thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products:
Oxidation: Benzyl disulfide.
Substitution: Benzyl thioethers.
Addition: Thioesters.
Scientific Research Applications
Sodium;phenylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers.
Biology: It serves as a model compound for studying thiol-based biochemistry and redox reactions.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: this compound is used in the production of polymers and materials with enhanced thermal properties.
Mechanism of Action
The mechanism of action of sodium;phenylmethanethiol involves its thiol group, which can undergo nucleophilic attacks and redox reactions. The thiol group can form disulfide bonds, which are crucial in biological systems for maintaining protein structure and function. Additionally, the thiol group can act as a nucleophile, participating in substitution and addition reactions .
Comparison with Similar Compounds
Phenylmethanethiol (C₆H₅CH₂SH): Similar structure but lacks the sodium ion.
Benzyl disulfide (C₆H₅CH₂SSCH₂C₆H₅): Oxidized form of sodium;phenylmethanethiol.
Thioanisole (C₆H₅SCH₃): Contains a sulfur atom bonded to a methyl group instead of a benzyl group.
Uniqueness: this compound is unique due to the presence of the sodium ion, which enhances its solubility in water and its reactivity in certain chemical reactions. This makes it a valuable reagent in both laboratory and industrial applications .
Properties
IUPAC Name |
sodium;phenylmethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S.Na/c8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2;/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCHEDBJOUWPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NaS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619194 | |
Record name | sodium;phenylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3492-64-6 | |
Record name | NSC109920 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sodium;phenylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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